5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrolo-triazine ring system.
Preparation Methods
The synthesis of 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. This process typically includes the use of reagents such as bromohydrazone and triazinium dicyanomethylide . The reaction conditions often involve the use of transition metal catalysts and specific solvents to facilitate the formation of the desired triazine ring . Industrial production methods may involve multistep synthesis and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus tribromide (PBr3), bromine (Br2), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Agents: The compound is a key component in the synthesis of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions, providing insights into cellular processes and potential therapeutic targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cancer cell survival and proliferation . Additionally, its antiviral activity is attributed to its ability to inhibit viral RNA-dependent RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor used in cancer therapy, containing a similar pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a pyrrolo[2,1-f][1,2,4]triazine core, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a related structure, used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H2BrCl2N3 |
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Molecular Weight |
266.91 g/mol |
IUPAC Name |
5-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H |
InChI Key |
AHSHMRVLPMSFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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